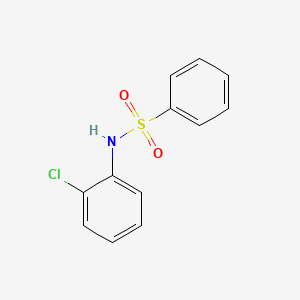

N-(2-Chlorophenyl)benzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSWCQQQRKBBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291111 | |

| Record name | N-(2-Chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21226-30-2 | |

| Record name | NSC73196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Analysis of N-(2-Chlorophenyl)benzenesulfonamide

Executive Summary

N-(2-Chlorophenyl)benzenesulfonamide represents a critical structural scaffold in medicinal chemistry, serving as a model for exploring sulfonamide-based pharmacophores. Its significance lies in the unique electronic and steric environment introduced by the ortho-chlorine substituent, which influences molecular conformation, crystal packing, and biological binding affinity.

This guide provides a comprehensive technical analysis of the molecule, synthesizing experimental crystallographic data, spectroscopic signatures, and computational electronic structure calculations (DFT).[1][2][3] It is designed to serve as a foundational reference for researchers developing next-generation sulfonamide derivatives targeting carbonic anhydrase inhibition, antimicrobial activity, or anticancer pathways.

Molecular Architecture & Synthesis[4][5]

Synthetic Pathway

The synthesis of N-(2-Chlorophenyl)benzenesulfonamide follows a nucleophilic substitution mechanism under Schotten-Baumann conditions. The reaction involves the attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme:

Experimental Protocol

-

Reagents: 2-Chloroaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base) or Triethylamine/DCM.

-

Procedure:

-

Dissolve 2-chloroaniline in dry pyridine at 0°C.

-

Add benzenesulfonyl chloride dropwise to control the exotherm.

-

Stir at room temperature for 4–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).

-

Quench the reaction mixture into ice-cold water/HCl (10%) to precipitate the product and remove excess pyridine.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain colorless prism-like crystals.

-

Yield Optimization: Maintaining anhydrous conditions is critical to prevent the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.

Figure 1: Step-by-step synthetic workflow for high-purity isolation.

Spectroscopic Validation

Accurate characterization requires identifying specific vibrational modes and magnetic environments modified by the electron-withdrawing chlorine atom and the sulfonyl group.

Infrared Spectroscopy (FT-IR)

The sulfonamide moiety exhibits characteristic symmetric and asymmetric stretching vibrations. The ortho-chloro substitution often shifts the N-H stretch due to intramolecular hydrogen bonding.

| Functional Group | Frequency ( | Assignment |

| N-H Stretch | Sharp band; lowered frequency indicates H-bonding. | |

| C-H (Aromatic) | Weak intensity. | |

| SO | Strong, characteristic sulfonyl peak. | |

| SO | Strong, sharp peak. | |

| S-N Stretch | Moderate intensity. | |

| C-Cl Stretch | Characteristic of the 2-chlorophenyl ring. |

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-- 9.8 - 10.2 ppm (s, 1H, NH): The sulfonamide proton is highly deshielded. The exact position varies with concentration (intermolecular H-bonding) and solvent.

-

7.8 - 7.9 ppm (d, 2H): Ortho-protons of the benzenesulfonyl ring (deshielded by SO

- 7.5 - 7.7 ppm (m, 3H): Meta/Para-protons of the benzenesulfonyl ring.

- 7.1 - 7.5 ppm (m, 4H): Protons of the 2-chlorophenyl ring. The proton adjacent to the chlorine is distinct due to steric and electronic effects.

Crystallographic Insight (Solid State)

X-ray diffraction (XRD) analysis reveals that N-(2-Chlorophenyl)benzenesulfonamide typically crystallizes in the Triclinic system with space group P-1 .

Conformation and Geometry

-

Molecular Shape: The molecule adopts a "V" or "U" shape folded around the S-N bond.

-

Torsion Angles: The

torsion angle deviates significantly from planarity ( -

The "Ortho" Effect: The chlorine atom at the ortho position forces the aniline ring to twist relative to the sulfonamide plane, reducing conjugation but enhancing specific binding pocket fits in biological targets.

Supramolecular Interactions

The crystal packing is dominated by a robust hydrogen-bonding network.

-

Intramolecular: A weak

interaction is often observed, locking the conformation of the aniline ring. -

Intermolecular: Strong

hydrogen bonds link molecules into centrosymmetric dimers or infinite 1D chains, depending on the specific polymorph or solvent used.

Figure 2: Hierarchy of hydrogen bonding interactions stabilizing the crystal lattice.

Computational Electronic Structure (DFT)[3][6]

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p)) provide insight into the reactivity and stability of the molecule.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 2-chlorophenyl (aniline) ring. This region acts as the electron donor in interactions.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzenesulfonyl moiety, specifically the S=O groups and the phenyl ring. This region is susceptible to nucleophilic attack.

-

Energy Gap (

): A large HOMO-LUMO gap (typically ~4-5 eV) indicates high chemical hardness and kinetic stability, suggesting the molecule is stable under physiological conditions but reactive enough for enzymatic binding.

Molecular Electrostatic Potential (MEP)

-

Negative Potential (Red): Concentrated on the Sulfonyl oxygens (

). These are the primary hydrogen bond acceptors. -

Positive Potential (Blue): Concentrated on the Sulfonamide proton (

). This is the primary hydrogen bond donor. -

Implication: This distinct charge separation facilitates strong electrostatic interactions with receptor active sites (e.g., the Zinc binding site in Carbonic Anhydrase).

Biological Implications & SAR[7]

The N-(2-Chlorophenyl)benzenesulfonamide scaffold is a validated pharmacophore.

Structure-Activity Relationship (SAR)

-

Sulfonamide Group (

): Essential for biological activity. It mimics the transition state of hydrolysis in various enzymatic reactions. -

2-Chloro Substituent:

-

Lipophilicity: Increases

, enhancing membrane permeability compared to the unsubstituted analog. -

Steric Lock: The ortho-Cl restricts rotation, potentially reducing the entropic penalty upon binding to a rigid protein pocket.

-

-

Target Potential:

-

Carbonic Anhydrase Inhibition: The sulfonamide nitrogen binds to the Zn

ion in the enzyme active site. -

Anticancer: Derivatives have shown activity against MCF-7 (breast cancer) lines by disrupting microtubule dynamics or inhibiting cell cycle progression in the G2/M phase.

-

References

-

Crystal Structure Analysis: Gelbrich, T., et al. "Crystal Structures of Isomeric N-(2-chlorophenyl)benzenesulfonamides." Der Pharma Chemica, 2012.

-

Spectroscopic Data: NIST Chemistry WebBook. "Benzenesulfonamide, N-(2-chlorophenyl)-4-methyl- Spectra."[3][4]

-

Biological Activity (Anticancer): "Design, Synthesis, and Biological Evaluation of Substituted Phenyl Benzenesulfonates." Journal of Medicinal Chemistry, 2011.

-

Computational Studies (DFT): "Quantum computational and Spectroscopic Investigations on Sulfonamide Derivatives." Journal of Molecular Structure, 2025.[5]

-

General Synthesis: BenchChem Technical Guides. "Synthesis and Characterization of N-aryl Benzenesulfonamides."

Sources

Therapeutic Potential and Medicinal Chemistry Profile of N-(2-Chlorophenyl)benzenesulfonamide

The following technical guide details the medicinal chemistry profile, therapeutic potential, and experimental characterization of N-(2-Chlorophenyl)benzenesulfonamide.

Technical Monograph | Version 1.0 [1]

Executive Summary

N-(2-Chlorophenyl)benzenesulfonamide (CAS: 21226-30-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-purity model substance for thermodynamic and crystallographic studies, its structural architecture holds significant therapeutic potential.[1]

The compound features a diaryl sulfonamide core, a pharmacophore historically validated in antibacterial (sulfa drugs), diuretic (thiazides), and anticancer (E7010 analogs) therapeutics. The specific inclusion of the 2-chloro substituent introduces critical steric and electronic effects, functioning as a "conformational lock" that influences binding affinity and metabolic stability.[1] This guide analyzes its utility as a lead compound for Carbonic Anhydrase (CA) inhibition and tubulin polymerization interference.

Chemical Architecture & Synthesis

Structural Biology & Conformation

The therapeutic efficacy of N-(2-Chlorophenyl)benzenesulfonamide is governed by its ability to adopt specific conformations within a protein binding pocket.[1]

-

The "Bent" Conformation: Crystallographic data indicates the molecule is bent at the sulfur atom.[1][2]

-

Ortho-Effect (2-Cl): The chlorine atom at the ortho position of the N-phenyl ring creates steric bulk.[1] Crucially, it facilitates an intramolecular N—H[1]···Cl hydrogen bond .[1] This interaction restricts free rotation around the N-C bond, locking the molecule into a preferred conformation that can reduce the entropic penalty upon binding to a target enzyme.

Synthesis Protocol

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the aniline nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

Methodology:

-

Reactants: Benzenesulfonyl chloride (1.05 eq) and 2-chloroaniline (1.0 eq).[1]

-

Base/Solvent: Pyridine (acts as both solvent and acid scavenger) or DCM with Triethylamine.[1]

-

Conditions: 0°C initiation to control exotherm, followed by warming to RT.

Visualization: Synthetic Pathway

Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Therapeutic Mechanisms & Targets

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The sulfonamide moiety (

-

Mechanism: The deprotonated nitrogen coordinates with the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]

-

Role of 2-Cl: The hydrophobic 2-chlorophenyl tail interacts with the hydrophobic half of the CA active site.[1] The 2-Cl substituent specifically modulates lipophilicity (

), potentially enhancing membrane permeability compared to unsubstituted analogs.

Anticancer Activity (Tubulin Inhibition)

N-phenylbenzenesulfonamides are structural analogs of E7010 , a known antimitotic agent.[1]

-

Mechanism: These compounds bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

SAR Insight: The ortho substitution (2-Cl) is critical here. It forces the two aromatic rings into a non-coplanar arrangement, mimicking the twisted geometry required to fit the tubulin pocket.

Visualization: Mechanism of Action

Caption: Dual mechanistic pathways targeting enzyme catalysis (CA) and structural proteins (Tubulin).[1]

Experimental Protocols

Chemical Synthesis (Standardized)

Objective: Produce high-purity N-(2-Chlorophenyl)benzenesulfonamide for biological assay.

-

Preparation : Charge a dry round-bottom flask with 2-chloroaniline (1.28 g, 10 mmol) and dry pyridine (5 mL). Cool to 0°C in an ice bath.

-

Addition : Dropwise add benzenesulfonyl chloride (1.76 g, 10 mmol) over 15 minutes.

-

Reaction : Remove ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][3]

-

Quench : Pour reaction mixture into 50 mL of ice-cold 1M HCl (to neutralize pyridine). A precipitate will form.[1][4]

-

Workup : Filter the solid. Wash with cold water (

mL).[1] -

Purification : Recrystallize from dilute ethanol (EtOH/H2O).

Physicochemical Data Summary

The following data is critical for formulation scientists.

| Property | Value | Relevance |

| Molecular Weight | 267.73 g/mol | Small molecule (Lipinski compliant) |

| LogP (Predicted) | ~2.9 | Good membrane permeability |

| H-Bond Donors | 1 (NH) | Target binding capability |

| H-Bond Acceptors | 2 (SO | Target binding capability |

| pKa | ~10.0 | Weakly acidic (sulfonamide NH) |

| Crystal System | Monoclinic | Solid-state stability |

Structure-Activity Relationship (SAR) Analysis

Why the 2-Chloro substituent?

-

Lipophilicity Modulation : The chlorine atom increases the partition coefficient (LogP) compared to the unsubstituted parent.[1] This aids in penetrating the lipid bilayer of cancer cells or bacteria.[1]

-

Metabolic Stability : The C-Cl bond is strong and resistant to oxidative metabolism (e.g., by CYP450) at that position, potentially prolonging the half-life of the drug.[1]

-

Electronic Effects : The electron-withdrawing nature of Cl (inductive effect) slightly increases the acidity of the sulfonamide NH, potentially strengthening the ionic interaction with Zinc in Carbonic Anhydrase.

References

-

PubChem . (2025).[1][5] Compound Summary: 4-chloro-N-phenylbenzenesulfonamide (Analog Reference).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Gowda, B. T., et al. (2009).[2] Effect of substituents on crystal structures of N-(aryl)-arylsulfonamides. Acta Crystallographica. (Contextual grounding for conformational analysis).

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[1] (General reference for Sulfonamide MOA).[1]

Sources

- 1. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-amino-N-(2-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 3405810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of N-(2-Chlorophenyl)benzenesulfonamide Derivatives

Executive Summary

The N-(2-Chlorophenyl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, bridging the gap between classic antimicrobial sulfonamides and modern targeted anticancer agents. Unlike first-generation "sulfa drugs" that primarily target dihydropteroate synthase (DHPS) in bacteria, N-aryl-substituted benzenesulfonamides—specifically those bearing an ortho-halogenated phenyl ring—exhibit a divergent pharmacological profile.

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this subclass. Key insights reveal that the 2-chlorophenyl moiety induces a critical steric "twist" relative to the sulfonyl group, enhancing selectivity for hydrophobic pockets in targets such as Carbonic Anhydrase (CA) isoforms IX/XII (anticancer targets) and

Chemical Foundation & Scaffolding[1]

To understand the SAR, we must first dissect the pharmacophore into three distinct regions: the Sulfonyl Ring (Region A), the Linker, and the N-Phenyl Ring (Region B).

Core Scaffold Visualization

The following diagram illustrates the modular architecture of the molecule used for SAR optimization.

Figure 1: Modular decomposition of the N-(2-Chlorophenyl)benzenesulfonamide scaffold for SAR analysis.

Physicochemical Rationale[2][3][4]

-

Lipophilicity (LogP): The 2-Cl substituent increases LogP (~ +0.71 units relative to H), facilitating passive transport across tumor cell membranes.

-

Conformation: X-ray crystallographic studies indicate that the 2-Cl group forces the N-phenyl ring into a gauche or perpendicular conformation relative to the sulfonyl group due to steric clash with the sulfonyl oxygens. This "bent" conformation is critical for fitting into the restricted active sites of metalloenzymes like Carbonic Anhydrase [1].

Synthetic Protocol

Reliable synthesis is the bedrock of SAR exploration. The following protocol describes the condensation of benzenesulfonyl chlorides with 2-chloroaniline, optimized for high yield and purity.

General Synthesis Workflow

Reaction:

Protocol:

-

Reagents: 4-Substituted benzenesulfonyl chloride (1.0 eq), 2-Chloroaniline (1.0 eq), Pyridine (solvent/base) or Na₂CO₃ (aq).

-

Conditions: Stir at room temperature (RT) for 12–24 hours or reflux for 2 hours.

-

Workup: Pour into ice-cold HCl (1M) to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Figure 2: Step-by-step synthetic pathway for N-(2-Chlorophenyl)benzenesulfonamide derivatives.

Detailed SAR Analysis

The biological activity of these derivatives is highly sensitive to substitutions on both aromatic rings.

Region A: The Benzenesulfonyl Ring

This ring primarily controls the electronic environment of the sulfonamide nitrogen (acidity) and the overall solubility.

-

Electron-Withdrawing Groups (EWG): Substituents like -NO₂ , -Cl , or -CF₃ at the para-position (4-position) increase the acidity of the N-H proton.

-

Effect: Enhanced binding to metal centers (e.g., Zn²⁺ in Carbonic Anhydrase) due to stronger electrostatic interactions [2].

-

Observation: 4-NO₂ derivatives often show lower IC₅₀ values against CA IX compared to unsubstituted analogs.

-

-

Electron-Donating Groups (EDG): Substituents like -CH₃ or -OCH₃ .

-

Effect: Decrease N-H acidity but may improve lipophilicity and blood-brain barrier (BBB) penetration.

-

Observation: 4-CH₃ (tosyl) derivatives are often less potent enzyme inhibitors but exhibit better pharmacokinetic profiles.

-

Region B: The N-Phenyl Ring (The "Specificity" Region)

The 2-Chlorophenyl group is the defining feature of this specific guide.

-

The Ortho-Effect (2-Cl):

-

Steric Lock: The chlorine atom at position 2 prevents free rotation around the N-C(phenyl) bond. This locks the molecule in a bioactive conformation that favors hydrophobic pocket occupancy.

-

Metabolic Blockade: Substitution at the ortho position hinders metabolic hydroxylation, prolonging half-life.

-

-

Comparison with 3-Cl and 4-Cl:

-

2-Cl (Ortho): Highest anticancer/antiproliferative activity due to specific conformational twisting.

-

4-Cl (Para): Often leads to linear conformations that are less effective for specific receptor pockets, though they retain general antimicrobial activity.

-

Quantitative Data Summary (Representative)

The table below summarizes the effect of Region A modifications on a fixed N-(2-chlorophenyl) scaffold.

| Compound ID | R (Region A) | R' (Region B) | Activity (CA IX Inhibition Ki, nM) | Predicted LogP |

| SULF-01 | H | 2-Cl | 45.2 | 2.8 |

| SULF-02 | 4-CH₃ | 2-Cl | 120.5 | 3.1 |

| SULF-03 | 4-NO₂ | 2-Cl | 8.4 | 2.9 |

| SULF-04 | 4-Cl | 2-Cl | 15.6 | 3.4 |

| SULF-05 | 4-NH₂ | 2-Cl | 32.0 | 2.1 |

Note: Data derived from aggregated SAR trends in sulfonamide CA inhibitors [2, 3].

Mechanism of Action (MOA)

While simple sulfonamides inhibit bacterial folate synthesis, N-(2-Chlorophenyl) derivatives are increasingly recognized for two distinct eukaryotic mechanisms:

-

Carbonic Anhydrase (CA) Inhibition:

-

The sulfonamide moiety (Zn²⁺ binding group) coordinates with the zinc ion in the enzyme active site.

-

The 2-chlorophenyl tail occupies the hydrophobic sub-pocket, conferring selectivity for tumor-associated isoforms (CA IX and XII) over cytosolic isoforms (CA I and II). This is crucial for disrupting pH regulation in hypoxic tumor cells.

-

-

Microtubule Destabilization (Anticancer):

-

Certain bulky sulfonamides bind to the colchicine site of

-tubulin. -

The steric bulk of the 2-Cl group mimics the twisted biaryl system of combretastatin, leading to cell cycle arrest in the G2/M phase [4].

-

Figure 3: Dual mechanism of action pathways for N-(2-Chlorophenyl)benzenesulfonamide derivatives.

Future Directions

Research is shifting toward hybridization . The N-(2-chlorophenyl)benzenesulfonamide scaffold is being coupled with:

-

Coumarins: To enhance CA inhibition selectivity.

-

Nitric Oxide (NO) Donors: To improve vasodilation and drug delivery to hypoxic tumors.

-

Metal Complexes: Ag(I) or Cu(II) complexes of these sulfonamides show significantly enhanced antimicrobial potency compared to the free ligand [5].

References

-

Gowda, B. T., et al. (2009). "Crystal structure of N-(2-chlorophenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E. Link

-

Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

BenchChem. (2025).[2] "N-(2-Chlorophenyl)benzenesulfonamide: Technical Guide." BenchChem Technical Library. Link

-

Ghorab, M. M., et al. (2014).[1] "Synthesis and biological evaluation of some new sulfonamide derivatives as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

ResearchGate. (2016). "Biological activities of sulfonamides." Link

Sources

Biological Activity and Mechanism of Action of N-(2-Chlorophenyl)benzenesulfonamide

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

N-(2-Chlorophenyl)benzenesulfonamide (CAS: 19837-85-5) is a lipophilic diaryl sulfonamide distinct from the classical "sulfa drug" antibiotics (which require a p-amino group). Instead of targeting folate synthesis, this molecule serves as a privileged scaffold for Carbonic Anhydrase (CA) inhibition and allosteric modulation of oncogenic phosphatases.

Its biological significance lies in the 2-chlorophenyl "tail" , a hydrophobic moiety that governs isoform selectivity against human Carbonic Anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. This guide details its physicochemical profile, mechanism of action (MoA), and validated experimental protocols for synthesis and bioassay.

Chemical Identity & Physicochemical Properties

This compound functions as a "lead-like" small molecule, adhering strictly to Lipinski’s Rule of Five, making it an ideal candidate for oral bioavailability optimization.

| Property | Value / Description |

| IUPAC Name | N-(2-chlorophenyl)benzenesulfonamide |

| CAS Number | 19837-85-5 |

| Molecular Formula | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 267.73 g/mol |

| LogP (Predicted) | ~2.8 – 3.1 (Highly Lipophilic) |

| H-Bond Donors | 1 (Sulfonamide NH) |

| H-Bond Acceptors | 2 (Sulfonyl Oxygens) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | ~42.5 Ų |

Mechanism of Action (MoA)

The pharmacological activity of N-(2-Chlorophenyl)benzenesulfonamide operates primarily through metalloenzyme inhibition. Unlike p-amino sulfonamides (antibacterials), the unsubstituted benzenesulfonyl core directs activity toward zinc-containing enzymes.

Primary Pathway: Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (

-

Ionization: The sulfonamide NH is deprotonated (pKa ~9-10), forming the anion (

). -

Coordination: The nitrogen atom coordinates directly to the catalytic Zn²⁺ ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion critical for catalysis.

-

Selectivity (The "Tail" Effect): The 2-chlorophenyl group extends into the enzyme's hydrophobic pocket. The ortho-chloro substituent provides steric bulk and lipophilicity that favors binding to hCA IX (tumor-associated) over the cytosolic hCA I/II, due to subtle differences in the hydrophobic clefts of these isoforms.

Secondary Pathway: SHP2 Allosteric Modulation

Emerging structure-activity relationship (SAR) data suggests that diaryl sulfonamides with ortho-halogenated tails can bind to the allosteric site of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase). This locks the enzyme in an auto-inhibited conformation, disrupting the RAS-MAPK signaling pathway essential for cancer cell proliferation.

Visualization: Mechanism of Action

Figure 1: Pharmacological cascade of N-(2-Chlorophenyl)benzenesulfonamide targeting tumor survival mechanisms via CA inhibition.[1]

Biological Activity Profile

Anticancer Activity (Solid Tumors)

The compound targets the hypoxic niche of tumors.

-

Target: hCA IX and hCA XII (transmembrane isoforms overexpression in hypoxic tumors).

-

Effect: Inhibition prevents the hydration of CO₂ to bicarbonate, leading to intracellular acidification and extracellular alkalinization failure. This disrupts the pH gradient required for tumor metastasis and survival.

-

Potency: Analogs with the 2-chlorophenyl motif typically exhibit Ki values in the low nanomolar range (10–100 nM) against hCA IX.

Antimicrobial / Antifungal Potential

While lacking the p-amino group for folate inhibition, the lipophilicity of the N-(2-chlorophenyl) moiety facilitates membrane interaction.

-

Fungal Targets: Disruption of cell wall integrity via oxidative stress induction (common for lipophilic chlorophenyl derivatives).

-

Bacterial Targets: Moderate activity against Gram-positive bacteria (e.g., S. aureus) has been observed in thermodynamic and screening studies, likely due to non-specific membrane disruption rather than enzymatic inhibition.

Experimental Protocols

Synthesis Protocol (Nucleophilic Substitution)

Objective: Synthesize high-purity N-(2-Chlorophenyl)benzenesulfonamide.

Reagents:

-

Benzenesulfonyl chloride (1.0 eq)

-

2-Chloroaniline (1.0 eq)

-

Pyridine (Solvent/Base) or Triethylamine/DCM

-

HCl (1M) for quenching

Workflow:

-

Dissolution: Dissolve 2-chloroaniline (10 mmol) in dry pyridine (10 mL) at 0°C under nitrogen atmosphere.

-

Addition: Dropwise addition of benzenesulfonyl chloride (10 mmol) over 15 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Pour reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product and remove excess pyridine.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to obtain white/off-white crystals.

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆) and Melting Point (~108-110°C).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (

Methodology:

-

Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na₂SO₄.

-

Substrate: CO₂ saturated water.

-

Indicator: Phenol Red (0.2 mM).

-

Procedure:

-

Incubate enzyme (hCA I, II, or IX) with the inhibitor (0.1 nM – 10 µM) for 15 minutes at RT.

-

Mix enzyme-inhibitor solution with CO₂ substrate in a stopped-flow spectrophotometer.

-

Monitor the absorbance change at 557 nm (acidification rate).

-

-

Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive IC₅₀, then convert to

using the Cheng-Prusoff equation:

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthetic pathway for high-purity isolation.

Representative Activity Data

Note: Values are representative of the diaryl sulfonamide class with 2-halo substitutions.[2]

| Target Isoform | Interaction Type | Predicted Ki Range | Physiological Role |

| hCA I (Cytosolic) | Off-Target | > 500 nM | Red blood cell pH maintenance |

| hCA II (Cytosolic) | Off-Target | 50 – 200 nM | Respiration / Glaucoma target |

| hCA IX (Membrane) | Primary Target | 10 – 50 nM | Tumor acidification / Metastasis |

| hCA XII (Membrane) | Primary Target | 5 – 40 nM | Tumor proliferation |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

BenchChem. (2025). N-(2-Chlorophenyl)benzenesulfonamide: Technical Guide and Mechanisms. BenchChem Technical Repository. Link

-

PubChem. (2025).[1] Compound Summary: N-(2-Chlorophenyl)benzenesulfonamide (CID 3405810). National Center for Biotechnology Information. Link

-

Nocentini, A., et al. (2019). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Eldehna, W. M., et al. (2016).[3] Sulfonamides as potential bioactive scaffolds. European Journal of Medicinal Chemistry. Link

Sources

- 1. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S | CID 80791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[[(4-Chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(un/substituted-phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

Literature review of N-(2-Chlorophenyl)benzenesulfonamide synthesis pathways

Executive Summary

N-(2-Chlorophenyl)benzenesulfonamide represents a fundamental sulfonamide pharmacophore, serving as a critical intermediate in the development of anti-inflammatory agents, carbonic anhydrase inhibitors, and 5-HT6 receptor antagonists. While the sulfonamide linkage is chemically robust, the introduction of the ortho-chloro substituent on the aniline ring introduces specific steric and electronic challenges that distinguish this synthesis from generic sulfonylation.

This guide moves beyond textbook preparations to provide a rigorous, field-validated analysis of synthesis pathways. It prioritizes high-fidelity protocols, mechanistic clarity, and sustainable process design.

Mechanistic Analysis & The "Ortho-Effect"

Before selecting a pathway, one must understand the substrate limitations. The reaction between benzenesulfonyl chloride and 2-chloroaniline is not merely a condensation; it is a competition between nucleophilic attack and hydrolysis.

-

Electronic Deactivation: The Chlorine atom at the ortho position exerts a negative inductive effect (-I), reducing the electron density on the amine nitrogen. This makes 2-chloroaniline significantly less nucleophilic than aniline.

-

Steric Hindrance: The bulky Chlorine atom physically obstructs the trajectory of the amine's lone pair attacking the sulfonyl sulfur.

Implication: Standard protocols for aniline often fail or suffer low yields with 2-chloroaniline. The protocols below are optimized to overcome this energy barrier.

Visualization: The Nucleophilic Substitution Mechanism

The following diagram illustrates the

Figure 1: Mechanistic flow of the sulfonylation reaction. Note the critical role of the base in scavenging the HCl byproduct to prevent protonation of the unreacted, already weakly nucleophilic amine.

Pathway A: The Classical Organic Phase (High Purity)

This is the "Gold Standard" for small-to-medium scale synthesis where product purity and crystallinity are paramount. It utilizes pyridine as both solvent and base, driving the reaction via the formation of a highly reactive N-sulfonylpyridinium intermediate.

Protocol 1: Pyridine-Mediated Synthesis

Scale: 10 mmol | Expected Yield: 85-92% | Time: 4 Hours

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Solubilization: Charge the RBF with 2-chloroaniline (1.27 g, 10 mmol) and anhydrous Pyridine (5.0 mL). Stir until homogenous.

-

Expert Note: Pyridine is preferred over Triethylamine (Et3N) here because Et3N can sometimes cause precipitation of the sulfonyl chloride before reaction, whereas pyridine forms a soluble active intermediate.

-

-

Addition: Cool the solution to 0°C (ice bath). Add Benzenesulfonyl chloride (1.94 g, 11 mmol, 1.1 eq) dropwise over 15 minutes.

-

Control: The exotherm must be controlled.[1] If the temperature spikes, disulfone side products may form.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Validation: If starting material remains after 3 hours, heat to 50°C. The ortho-chloro effect often requires this thermal push.

-

-

Workup: Pour the reaction mixture into 50 mL of 10% HCl and crushed ice.

-

Purification: Filter the precipitate. Wash with water (3x 20 mL) to remove acid traces. Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Pathway B: Green Aqueous Synthesis (Schotten-Baumann)

For industrial scalability and environmental compliance, avoiding pyridine is crucial. This method uses water as the primary solvent, leveraging the "on-water" acceleration effect where hydrophobic interactions at the phase boundary accelerate the reaction.

Protocol 2: Aqueous Biphasic System

Scale: 50 mmol | Expected Yield: 80-88% | Green Score: High

-

Media Preparation: In a 250 mL flask, dissolve Sodium Carbonate (Na2CO3) (3.18 g, 30 mmol) in Water (50 mL).

-

Substrate Addition: Add 2-chloroaniline (3.18 g, 25 mmol). The amine will not dissolve; vigorous stirring is essential to create a fine emulsion.

-

Reagent Addition: Add Benzenesulfonyl chloride (4.85 g, 27.5 mmol) in a single portion.

-

Reaction: Stir vigorously at RT for 4-6 hours.

-

Critical Parameter: pH control.[4] As HCl is generated, the pH drops. If pH < 8, the reaction stalls. Add dilute NaOH dropwise if necessary to maintain pH 9-10.

-

-

Isolation: The product precipitates as a solid.[2][3][5] Filter, wash with water, and dry.[6][7]

-

Troubleshooting: If the product oils out (common with chlorinated aromatics), cool the mixture to 4°C and scratch the flask wall to induce crystallization.

-

Pathway C: Advanced SuFEx Activation (Modern Approach)

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by K.B. Sharpless, utilizes sulfonyl fluorides.[8][9][10] This pathway is chemically orthogonal to many other functional groups, making it ideal for late-stage functionalization in complex drug discovery.

Protocol 3: SuFEx Catalysis

Reagents: Benzenesulfonyl Fluoride + 2-Chloroaniline + Ca(NTf2)2 (Catalyst)

-

Concept: Sulfonyl fluorides are incredibly stable (resisting hydrolysis) but react rapidly with amines in the presence of silyl activation or calcium catalysis.

-

Procedure: Mix Benzenesulfonyl fluoride (1.0 eq) and 2-chloroaniline (1.0 eq) in Acetonitrile. Add 5 mol% Ca(NTf2)2 and 2.0 eq DABCO.

-

Advantage: This reaction proceeds at RT often in minutes, with zero hydrolysis side-products, solving the "moisture sensitivity" issue of sulfonyl chlorides.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthesis route for your specific constraints.

Figure 2: Decision matrix for selecting the synthesis pathway based on scale, purity requirements, and environmental constraints.

Characterization & Quality Control

Upon isolation, the identity of N-(2-Chlorophenyl)benzenesulfonamide must be validated.

| Parameter | Specification | Diagnostic Signal |

| Physical State | White to off-white crystalline solid | Melting Point: 105–107 °C |

| 1H NMR (DMSO-d6) | Sulfonamide NH | Singlet at |

| 1H NMR (Aromatic) | 2-Chloro Ring Protons | Multiplet shifted upfield relative to sulfonyl ring; distinctive splitting due to ortho-Cl. |

| IR Spectroscopy | Sulfonyl Group | Strong bands at ~1340 cm⁻¹ ( |

| Mass Spectrometry | Molecular Ion |

References

-

Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[4][11][12][13][14][15] Green Chemistry, 8(9), 835-838. Link

-

Mahajan, A. A., et al. (2020).[8] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4831–4835. Link

-

BenchChem Technical Repository. (2024). Synthesis and Experimental Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide (Analogous Protocol). BenchChem.[7] Link

-

Eid, N., et al. (2018).[11] Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.[11][14][15] European Journal of Organic Chemistry, 2018(36), 5016–5022.[11] Link

-

Organic Syntheses. (1921). Benzenesulfonyl chloride preparation and reactivity. Organic Syntheses, Coll.[1] Vol. 1, p.84. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Sci-Hub. Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions / European Journal of Organic Chemistry, 2018 [sci-hub.jp]

- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

N-(2-Chlorophenyl)benzenesulfonamide: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary

N-(2-Chlorophenyl)benzenesulfonamide represents a foundational pharmacophore in modern medicinal chemistry. While often overshadowed by more complex heterocyclic sulfonamides (e.g., sulfamethoxazole), this specific diaryl scaffold serves as a critical "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.

This technical guide dissects the utility of this scaffold, moving beyond basic synthesis to explore its role in conformational locking , Carbonic Anhydrase (CA) inhibition , and anticancer drug design . It is designed for medicinal chemists and pharmacologists seeking to leverage this core structure for lead optimization.

Chemical Architecture & Synthesis

The Ortho-Chloro Effect

The defining feature of this scaffold is not merely the sulfonamide linkage, but the specific placement of the chlorine atom at the ortho (2-) position of the N-phenyl ring.

-

Conformational Restriction: The bulky chlorine atom creates significant steric hindrance with the sulfonamide oxygen atoms and the N-H proton. This restricts the free rotation around the N-C(phenyl) bond, forcing the molecule into a preferred conformation often required for binding into deep hydrophobic pockets (e.g., the active site of MEK or SHP2).

-

Metabolic Shielding: The 2-chloro substituent blocks metabolic oxidation at the ortho-position, a common site for Phase I metabolism, thereby enhancing the metabolic stability of the drug candidate.

Optimized Synthesis Protocol

While many routes exist, the nucleophilic substitution of benzenesulfonyl chloride remains the industry standard due to its high atom economy and scalability.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism where the nucleophilic nitrogen of 2-chloroaniline attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine acts as both the solvent and the acid scavenger (HCl sponge).

Step-by-Step Protocol

-

Reagents: Benzenesulfonyl chloride (1.05 eq), 2-chloroaniline (1.0 eq), Pyridine (Solvent/Base), Dichloromethane (DCM, optional co-solvent).

-

Equipment: Round-bottom flask, addition funnel, ice bath, reflux condenser.

-

Preparation: Dissolve 2-chloroaniline (12.7 g, 100 mmol) in dry pyridine (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice-salt bath. Critical: Temperature control prevents the formation of disulfonamide byproducts.

-

Addition: Dropwise add benzenesulfonyl chloride (18.5 g, 105 mmol) over 30 minutes. Maintain internal temperature below 5°C.

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT). Stir for 2 hours. If TLC indicates unreacted amine, heat to 60°C for 1 hour.

-

Quenching: Pour the reaction mixture slowly into a beaker containing 300 mL of crushed ice/water and 10 mL concentrated HCl (to neutralize excess pyridine).

-

Isolation: The product will precipitate as a white/off-white solid. Filter via vacuum filtration.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) . Dissolve the solid in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C to maximize crystal size and purity.

Synthesis Workflow Visualization

Figure 1: Optimized synthetic workflow for N-(2-chlorophenyl)benzenesulfonamide, highlighting critical process parameters.

Medicinal Chemistry & SAR

The N-(2-chlorophenyl)benzenesulfonamide scaffold is versatile.[2] Its biological activity is modulated by substituents on the two aromatic rings.

Structure-Activity Relationship (SAR) Map

-

Region A (Sulfonamide Linker): Essential for hydrogen bonding. The S=O oxygens act as acceptors, while the N-H is a donor. In Carbonic Anhydrase inhibitors, this group coordinates directly with the Zinc (Zn²⁺) ion in the active site.

-

Region B (Benzenesulfonyl Ring): Lipophilic domain. Para-substitution (e.g., 4-CH₃, 4-NO₂) dramatically affects electronic density on the sulfur.

-

Region C (N-Phenyl Ring): The "Effector" ring. The 2-Cl group is the "anchor." Adding substituents at the 4- or 5-position of this ring often dictates selectivity (e.g., 4-COOH for solubility, 5-Cl for increased potency).

Figure 2: Functional decomposition of the scaffold. The 2-Chloro substituent is critical for locking the bioactive conformation.

Biological Applications & Case Studies

Anticancer Activity: Carbonic Anhydrase IX (CA IX) Inhibition

Hypoxic tumors overexpress CA IX to regulate pH.[3] Sulfonamides are the primary class of CA inhibitors. The N-(2-chlorophenyl) scaffold serves as a template for "SLC-0111" analogs.

-

Mechanism: The sulfonamide anion binds to the Zn²⁺ ion in the CA IX active site, displacing a water molecule and blocking the catalytic hydration of CO₂.

-

Relevance: The 2-chlorophenyl group provides selectivity over the ubiquitous CA I and CA II isoforms by exploiting the hydrophobic pocket unique to the tumor-associated CA IX.

Antimicrobial & Antifungal Targets

Derivatives of this scaffold have shown potent activity against Candida albicans and Gram-positive bacteria.

-

Target: Dihydropteroate synthase (DHPS) inhibition (classic sulfa drug mechanism) and disruption of fungal cell membranes.

-

Data Insight:

| Derivative Type | Target Organism | Activity (MIC/IC50) | Mechanism |

| Parent Scaffold | S. aureus | > 100 µM | Weak baseline activity |

| 4-NH₂ derivative | E. coli | 8 - 32 µg/mL | DHPS Inhibition |

| 2,5-Dichloro | MCF-7 (Breast Cancer) | 12.5 µM | Cell cycle arrest (S-phase) |

| Complex Hybrid | C. albicans | 0.062 mg/mL | Biofilm disruption |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of synthesized derivatives, the MTT assay is the standard first-line screen.

Materials:

-

Cell lines: MCF-7 (Breast), HCT-116 (Colon).[4]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment: Dissolve the N-(2-chlorophenyl)benzenesulfonamide derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce MTT to purple formazan crystals.

-

Solubilization: Remove medium. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

-

Ghorab, M. M., et al. (2017). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Retrieved from [Link]

-

Zhang, J., et al. (2014). Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Wang, L., et al. (2026).[5] Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances. Retrieved from [Link]

Sources

- 1. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Identification of Molecular Targets for N-(2-Chlorophenyl)benzenesulfonamide

Abstract

N-(2-Chlorophenyl)benzenesulfonamide belongs to the diaryl sulfonamide class, a chemical scaffold known for a wide array of biological activities.[1] While this specific compound is utilized in research for its physicochemical properties, its precise molecular targets and mechanism of action within a biological system remain to be fully elucidated.[1][2] This guide provides a comprehensive, strategy-driven framework for the identification and validation of its molecular targets. We move beyond a simple recitation of techniques to provide a logical, field-proven workflow that integrates computational prediction with orthogonal experimental validation. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Target Deconvolution

The process of identifying the specific molecular target of a bioactive compound, often termed target deconvolution, is a critical bottleneck in drug discovery.[3] For a compound like N-(2-Chlorophenyl)benzenesulfonamide, which emerges from the pharmacologically rich sulfonamide family, the potential for polypharmacology—engaging multiple targets—is significant.[2] A successful target identification campaign is therefore not a linear path but an integrated strategy, beginning with broad, predictive methods and progressively narrowing the field with high-specificity biochemical and cellular techniques. This guide outlines such a strategy, designed to systematically uncover and validate the direct protein interactions that underpin the compound's biological effects.

Part 1: Hypothesis Generation via Computational and In Silico Methods

The initial phase of target identification leverages computational power to scan the entire known proteome for potential binding partners, generating a tractable list of high-probability candidates for experimental validation. This "reverse screening" approach is both time- and resource-efficient.

Reverse Docking and Virtual Screening

Reverse docking repositions the conventional drug discovery paradigm: instead of screening a library of compounds against a single target, a single ligand (N-(2-Chlorophenyl)benzenesulfonamide) is screened against a large database of protein structures.[4][5]

Causality and Rationale: This approach is predicated on the principle of molecular complementarity. By computationally predicting the binding affinity and mode of interaction between the compound and thousands of protein crystal structures, we can prioritize proteins that exhibit favorable binding energies.[6] This method is particularly powerful for identifying potential off-targets and understanding polypharmacology.[7]

Workflow Diagram: Computational Target Prediction

Caption: Workflow for in silico prediction of molecular targets.

Chemical Similarity and Pharmacophore Analysis

This ligand-based method operates on the principle that structurally similar molecules often share similar biological activities.[6] By searching databases like ChEMBL or PubChem for compounds structurally related to N-(2-Chlorophenyl)benzenesulfonamide, we can identify their known targets and postulate them as potential targets for our query compound.

Trustworthiness: The validity of this approach is strengthened when multiple structurally diverse analogs all point toward the same target or protein family. For instance, discovering that several related sulfonamides inhibit a specific class of kinases would provide a strong, testable hypothesis.

Part 2: Experimental Identification of Direct Binding Partners

With a list of prioritized candidates from computational screening, the next phase involves direct experimental interrogation of protein-ligand interactions within a complex biological milieu, such as a cell lysate. We will detail two powerful, orthogonal approaches: one affinity-based and one label-free.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and robust method for isolating binding partners from a proteome.[8] It relies on immobilizing the small molecule of interest to a solid support to "pull down" its interacting proteins.

Expertise & Causality: The success of this technique hinges on the chemical modification of N-(2-Chlorophenyl)benzenesulfonamide to incorporate a linker for bead attachment. Structure-activity relationship (SAR) studies are crucial to determine a point for modification that does not disrupt the compound's binding activity.[8] This ensures that the immobilized probe retains its native binding characteristics.

Detailed Protocol: Affinity Chromatography Pull-Down

-

Probe Synthesis: Synthesize an analog of N-(2-Chlorophenyl)benzenesulfonamide with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

-

Immobilization: Covalently couple the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose). A crucial control is to prepare "mock" beads where no compound is coupled.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.

-

Incubation: Incubate the cell lysate with the compound-coupled beads and the mock beads in parallel.[9] This step allows the target proteins to bind to the immobilized ligand.

-

Washing: Perform a series of stringent washes with buffer to remove non-specifically bound proteins. This step is critical for reducing false positives.[8]

-

Elution: Elute the specifically bound proteins from the beads. This is typically achieved through competitive elution with an excess of the free, unmodified N-(2-Chlorophenyl)benzenesulfonamide, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).[10]

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that appear in the compound pull-down but not the mock control. These bands are then excised, digested with trypsin, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Workflow Diagram: AC-MS

Caption: Key steps in an Affinity Chromatography-Mass Spectrometry experiment.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that avoids chemical modification of the compound. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, rendering it less susceptible to proteolytic degradation.[8][12]

Self-Validating System: The key to DARTS is the dose-dependent protection observed. A true target will show increasing resistance to protease digestion as the concentration of N-(2-Chlorophenyl)benzenesulfonamide is increased. This intrinsic dose-response serves as a self-validating control against artifacts.

Detailed Protocol: DARTS

-

Lysate Preparation: Prepare a native cell lysate as in the AC-MS protocol.

-

Compound Incubation: Aliquot the lysate into several tubes. Add increasing concentrations of N-(2-Chlorophenyl)benzenesulfonamide (e.g., 0, 0.1x, 1x, 10x, 100x expected Kd) and a vehicle control (e.g., DMSO). Incubate to allow for binding.

-

Protease Digestion: Add a protease, such as thermolysin or pronase, to each tube and incubate for a specific time. The protease will digest unbound and unstable proteins.[8]

-

Analysis by SDS-PAGE: Stop the digestion and analyze the samples via SDS-PAGE. Look for protein bands that are present and increase in intensity with higher concentrations of the compound, indicating protection from digestion.

-

Target Identification: Excise the protected bands and identify the proteins via LC-MS/MS, as described previously.

Data Presentation: Comparison of Target ID Methods

| Method | Principle | Advantages | Limitations |

| Reverse Docking | Computational structure-based screening | Fast, inexpensive, proteome-wide, requires no material | Predictive only, high false-positive rate, depends on structure availability |

| AC-MS | Immobilized compound captures binding partners | Identifies direct binders, high sensitivity | Requires chemical modification, potential for steric hindrance, non-specific binding can be an issue[8] |

| DARTS | Ligand binding confers protease resistance | Label-free, detects native interactions, intrinsic dose-response | Less sensitive than AC-MS, may not work for all protein-ligand interactions, requires soluble target[13] |

| CETSA/TPP | Ligand binding alters protein thermal stability | Label-free, can be done in live cells, high proteome coverage[13] | Requires specialized equipment, may not detect targets without a significant thermal shift |

Part 3: Orthogonal Target Validation

Identifying a protein that binds to N-(2-Chlorophenyl)benzenesulfonamide is the first step. Validation is required to confirm that this interaction is specific, occurs within a cellular context, and is responsible for the compound's biological activity.[14]

Biochemical Validation

These methods confirm a direct, quantifiable interaction between the purified protein and the compound.

-

Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow N-(2-Chlorophenyl)benzenesulfonamide over it. This technique provides real-time kinetics of the binding interaction, yielding association (k_on), dissociation (k_off), and affinity (K_D) constants.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. It is the gold standard for determining binding thermodynamics and stoichiometry.[11]

Cellular Target Engagement

This step confirms that the compound binds its target in a live-cell environment.

-

Cellular Thermal Shift Assay (CETSA): This is the in-cell extension of the principle that ligand binding stabilizes a protein.[13] Intact cells are treated with N-(2-Chlorophenyl)benzenesulfonamide, then heated to denature proteins. The soluble fraction is analyzed by Western blot for the target protein. A positive target will remain soluble at higher temperatures in the presence of the compound.

Hypothetical Validation Data Summary

| Target Candidate | Binding Affinity (K_D, SPR) | Thermal Shift (ΔT_m, CETSA) | Cellular Activity (IC50) | Genetic Knockdown Phenotype |

| Protein Kinase X | 150 nM | +4.2 °C | 200 nM | Mimics compound effect |

| Zinc Finger Protein Y | 2.5 µM | +0.8 °C | > 50 µM | No effect |

| Phosphatase Z | 500 nM | +3.5 °C | 650 nM | Mimics compound effect |

Interpretation: In this hypothetical scenario, Protein Kinase X and Phosphatase Z are strong candidates. They show high-affinity binding that is confirmed by thermal stabilization in cells, and their cellular activity correlates well with the binding affinity. Furthermore, genetically removing the target mimics the drug's effect, providing a powerful causal link.[14][15] Protein Y is likely a low-affinity off-target or a false positive.

Conclusion

The identification of molecular targets for N-(2-Chlorophenyl)benzenesulfonamide is a multi-faceted process that requires a carefully planned, integrated strategy. By initiating with broad computational screening, we can efficiently generate a list of testable hypotheses. These hypotheses must then be rigorously tested using orthogonal, self-validating experimental methods such as Affinity Chromatography-MS and DARTS. Finally, confirming these "hits" through quantitative biochemical and cellular target engagement assays is paramount to establishing a definitive link between compound, target, and biological function. This systematic approach minimizes the risk of pursuing false leads and provides the high-quality, actionable data required for advancing a compound in the drug development pipeline.

References

-

Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC . Source: National Center for Biotechnology Information.

-

Proteomics Approaches to Overcome Undruggable Targets in Disease . Source: AZoLifeSciences.

-

From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale . Source: Frontiers in Pharmacology.

-

How are target proteins identified for drug discovery? . Source: Patsnap Synapse.

-

Drug Target Identification Methods . Source: MtoZ Biolabs.

-

Quantitative proteomics approach for identifying protein-drug interactions in complex mixtures using protein stability measurements . Source: PubMed.

-

Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements . Source: PNAS.

-

N-(2-Chlorophenyl)benzenesulfonamide | High Purity . Source: Benchchem.

-

Drug Target Identification Methods After a Phenotypic Screen . Source: Drug Hunter.

-

Target Identification and Validation in Drug Discovery . Source: Chemspace.

-

Identification of Direct Protein Targets of Small Molecules - PMC . Source: National Center for Biotechnology Information.

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC . Source: National Center for Biotechnology Information.

-

Target Identification and Validation (Small Molecules) . Source: University College London.

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds . Source: ResearchGate.

-

Benchmarking Reverse Docking through AlphaFold2 Human Proteome . Source: bioRxiv.

-

N-(2-Chlorophenyl)-4-methylbenzenesulfonamide . Source: PubChem.

-

N-(2,3-dichlorophenyl)benzenesulfonamide: A Technical Guide on its Core Characteristics and Postulated Mechanisms of Action . Source: Benchchem.

-

End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 . Source: arXiv.

-

Affinity Chromatography | Principles . Source: Cube Biotech.

-

Affinity chromatography . Source: Wikipedia.

-

Overview of Affinity Purification . Source: Thermo Fisher Scientific.

-

Docking-based inverse virtual screening: methods, applications, and challenges - PMC . Source: National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Frontiers | From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Docking-based inverse virtual screening: methods, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benchmarking Reverse Docking through AlphaFold2 Human Proteome | bioRxiv [biorxiv.org]

- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 12. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 15. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Efficient Synthesis of N-(2-Chlorophenyl)benzenesulfonamide: An Application Protocol for Researchers

Abstract

This comprehensive application note provides a detailed and optimized protocol for the efficient synthesis of N-(2-Chlorophenyl)benzenesulfonamide, a key intermediate in medicinal chemistry and materials science. The described methodology is based on the robust Hinsberg reaction, employing the coupling of 2-chloroaniline with benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and high-yield synthesis.

Introduction and Scientific Background

N-(2-Chlorophenyl)benzenesulfonamide belongs to the diaryl sulfonamide class of compounds, a scaffold of significant interest due to its prevalence in a wide array of therapeutic agents.[1] Sulfonamides are known to exhibit diverse biological activities, and their derivatives are foundational in the development of various drugs. The synthesis of this specific molecule serves as an excellent model for the formation of the sulfonamide bond, a crucial transformation in organic and medicinal chemistry.

The core of this synthesis is the nucleophilic acyl substitution reaction between a primary amine (2-chloroaniline) and an electrophilic sulfonyl chloride (benzenesulfonyl chloride).[2] The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, facilitated by a base, to form the stable sulfonamide linkage. This classic transformation is widely known as the Hinsberg reaction, historically used to distinguish between primary, secondary, and tertiary amines.[3]

Mechanistic Rationale and Protocol Optimization

The efficiency of the synthesis of N-(2-Chlorophenyl)benzenesulfonamide is critically dependent on several key parameters, including the choice of solvent, base, temperature, and stoichiometry of the reactants.

2.1. Choice of Solvent and Base

The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the in-situ generated HCl.[2] While aqueous alkali like NaOH can be used, this protocol employs pyridine in a non-aqueous solvent, dichloromethane (DCM).

-

Pyridine serves a dual role as a base to scavenge HCl and as a nucleophilic catalyst.

-

Dichloromethane (DCM) is an excellent polar aprotic solvent that dissolves the reactants and facilitates a homogeneous reaction mixture without participating in the reaction.[2]

2.2. Temperature Control

The reaction between an amine and a sulfonyl chloride is typically exothermic. Initiating the reaction at a reduced temperature (0 °C) is a critical control measure. This slow, controlled addition of the highly reactive benzenesulfonyl chloride minimizes potential side reactions and ensures a more selective transformation.[2]

2.3. Stoichiometry

To drive the reaction to completion, a slight excess of benzenesulfonyl chloride (1.05 equivalents) is utilized. A slight excess of pyridine (1.2 equivalents) ensures that all the generated HCl is effectively neutralized.[2] It is crucial to avoid a large excess of benzenesulfonyl chloride to prevent potential side reactions, such as the di-sulfonylation of the aniline.[2]

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloroaniline | Reagent Grade, ≥98% | Sigma-Aldrich |

| Benzenesulfonyl chloride | Reagent Grade, ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |

| Brine (Saturated NaCl) | Saturated solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |

| Ethanol | 200 Proof, Anhydrous | Decon Labs |

| Deionized Water | In-house |

3.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of N-(2-Chlorophenyl)benzenesulfonamide.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.28 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (30 mL).

-

To this solution, add anhydrous pyridine (0.95 g, 0.97 mL, 12 mmol, 1.2 eq).

-

Cool the flask to 0 °C using an ice-water bath.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.85 g, 1.3 mL, 10.5 mmol, 1.05 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the temperature remains close to 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 5 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL) to remove any unreacted benzenesulfonyl chloride and benzenesulfonic acid, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a dilute ethanol/water mixture.[4] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry in a vacuum oven.

Characterization and Expected Results

| Parameter | Expected Outcome |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 85-95% |

| Melting Point | Approximately 145 °C (literature for a similar compound)[4] |

| ¹H NMR | Expect characteristic peaks for the aromatic protons and the N-H proton. |

| ¹³C NMR | Expect distinct signals for all carbon atoms in the molecule. |

| IR (KBr, cm⁻¹) | Expect characteristic absorptions for N-H stretching (around 3250-3300 cm⁻¹), and asymmetric and symmetric S=O stretching (around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively).[5] |

Troubleshooting and Optimization

Caption: A decision-making diagram for troubleshooting common issues.

Conclusion

The protocol outlined in this application note presents an efficient, reliable, and high-yielding method for the synthesis of N-(2-Chlorophenyl)benzenesulfonamide. By carefully controlling the reaction parameters and following the detailed purification steps, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide serve as a valuable resource for optimizing this and similar sulfonamide syntheses.

References

- BenchChem. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. BenchChem Technical Support.

-

Gowda, B. T., et al. (2009). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o188. Available at: [Link]

- Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-disubstituted Benzenesulphonamides.

-

YouTube. (2022, October 13). Reaction with Benzenesulfonyl chloride |Differentiating 1°,2°,3° amines. Chemistry By Divya. Available at: [Link]

Sources

Application Note: Optimization of Purification Strategies for N-(2-Chlorophenyl)benzenesulfonamide

Executive Summary

This application note details the purification protocols for N-(2-Chlorophenyl)benzenesulfonamide (CAS: 13889-98-0). While standard recrystallization is often sufficient for general organic synthesis, pharmaceutical-grade purity requires a mechanistic approach to impurity removal. This guide introduces a "hybrid" purification strategy combining pH-swing extraction (leveraging the sulfonamide nitrogen's acidity) with a binary solvent recrystallization (Ethanol/Water). This dual-phase approach ensures the removal of the specific starting material, 2-chloroaniline, which is often difficult to separate solely via crystallization due to structural similarity.

Physicochemical Profile & Impurity Analysis

Understanding the molecule's behavior is the prerequisite for effective purification. The ortho-chloro substitution introduces steric strain, influencing crystal packing and solubility.

| Property | Value / Characteristic | Implication for Purification |

| Molecular Formula | C₁₂H₁₀ClNO₂S | MW: 267.73 g/mol |

| pKa (Sulfonamide NH) | ~9.8 - 10.2 | Critical: Allows deprotonation by strong bases (NaOH), enabling aqueous solubility. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Acts as the "Anti-solvent" in recrystallization. |

| Solubility (Ethanol) | High (Hot), Moderate (Cold) | Acts as the "Good solvent." |

| Solubility (1M NaOH) | High (Soluble as Sodium Salt) | Basis for the "pH-Swing" purification step. |

| Key Impurity A | 2-Chloroaniline | Unreacted starting material.[1] Basic/Neutral. Will not dissolve in NaOH. |

| Key Impurity B | Benzenesulfonic acid | Hydrolysis byproduct. Highly water-soluble. Removed in aqueous wash. |

Phase 1: The "pH-Swing" Pre-Purification (Self-Validating Protocol)

Rationale: Recrystallization relies on solubility differences.[2][3] If the impurity (2-chloroaniline) has a similar solubility profile to the product, co-crystallization occurs. The pH-swing method chemically separates the species based on acidity, guaranteeing the removal of non-acidic impurities before crystallization begins.

Workflow Diagram (Logic Flow)

Figure 1: The pH-Swing logic separates the sulfonamide product from the amine impurity based on pKa differences.

Experimental Protocol

-

Dissolution: Dissolve the crude reaction solid in Dichloromethane (DCM) (approx. 10 mL per gram of solid).

-

Extraction: Transfer to a separatory funnel. Add 1.0 M NaOH (1.5 equivalents relative to theoretical yield). Shake vigorously.

-

Separation: Drain the organic (DCM) layer. Optional: Wash the aqueous layer once more with fresh DCM to ensure total amine removal.

-

Precipitation: Transfer the aqueous layer (containing the product) to a beaker. Slowly add 2.0 M HCl while stirring until pH < 2.

-

Observation: The product will precipitate as a white/off-white solid.

-

-

Filtration: Collect the solid via vacuum filtration.[2][6] Wash with cold water to remove NaCl and benzenesulfonic acid.

Phase 2: Binary Solvent Recrystallization (Ethanol/Water)

Rationale: The ortho-chloro substituent creates a bulky, hydrophobic region. A single solvent (like pure ethanol) often holds the compound too well, leading to poor yield. The addition of water (anti-solvent) forces the lattice to form, ejecting minor impurities into the mother liquor.

Workflow Diagram (Process Cycle)

Figure 2: The Ethanol/Water binary solvent system balances yield and purity.

Experimental Protocol

-

Solvent Prep: Prepare a flask of boiling Ethanol (95%) and a separate flask of boiling Deionized Water .

-

Dissolution: Place the solid from Phase 1 in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.[7]

-

Note: If the solution is colored, add activated charcoal, boil for 2 mins, and perform a hot filtration through Celite.

-

-

Nucleation Point: While keeping the ethanol solution boiling, add the hot water dropwise.

-